Product packaging for Bismuth;praseodymium(Cat. No.:CAS No. 12048-31-6)

Bismuth;praseodymium

Cat. No.: B14725125
CAS No.: 12048-31-6
M. Wt: 349.88806 g/mol
InChI Key: GXEWOMCEINAZJT-UHFFFAOYSA-N
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Description

Bismuth (Bi) and praseodymium (Pr) are distinct elements with unique properties. Bismuth, a post-transition metal, is known for its low toxicity, high diamagnetism, and applications in pharmaceuticals and electronics. Praseodymium, a lanthanide, exhibits paramagnetism, catalytic activity, and optical properties, making it valuable in lasers, magnets, and phosphors. When combined, Bi-Pr compounds often exhibit enhanced structural, optical, or magnetic characteristics due to synergistic effects. For example, Pr-doped bismuth ferrites (BiFeO₃) show improved photovoltaic efficiency , while Bi substitution in Pr-Co-Zn ferrites enhances electromagnetic interference (EMI) shielding .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BiPr B14725125 Bismuth;praseodymium CAS No. 12048-31-6

Properties

CAS No.

12048-31-6

Molecular Formula

BiPr

Molecular Weight

349.88806 g/mol

IUPAC Name

bismuth;praseodymium

InChI

InChI=1S/Bi.Pr

InChI Key

GXEWOMCEINAZJT-UHFFFAOYSA-N

Canonical SMILES

[Pr].[Bi]

Origin of Product

United States

Preparation Methods

Phase Stability and High-Pressure Modifications

Under high-pressure conditions (14 GPa), PrBi undergoes a phase transition, altering its electronic properties. Such transitions are critical for tailoring materials for high-stress environments, though industrial scalability remains challenging.

Sol-Gel Self-Combustion and Precursor-Derived Routes

Sol-gel methods enable precise doping of praseodymium into bismuth-based matrices at lower temperatures. For example, bismuth-doped praseodymium orthoferrite (PrFeO₃:Bi) nanomaterials are synthesized via sol-gel self-combustion. Stoichiometric amounts of praseodymium nitrate, bismuth nitrate, and iron nitrate are dissolved in citric acid, followed by gelation and auto-ignition at 250°C. The resulting powders exhibit mesoporous structures (surface area: 16.331–37.645 m²/g) and crystallite sizes of 30–41 nm.

Thin-Film Deposition Using Modified Sol-Gel Precursors

Praseodymium-substituted bismuth titanate (Pr₀.₇₅Bi₃.₂₅Ti₃O₁₂) thin films are fabricated using three sol-gel precursors:

  • Precursor A : Pr(OⁱPr)₃, Bi(OAc)₃, Ti(OⁱPr)₄
  • Precursor B : Pr(OⁱPr)₂(acac), Bi(OAc)₃, Ti(OⁱPr)₃(acac)
  • Precursor C : Pr(OⁱPr)₂(acac), Bi(OAc)₃, Ti(OⁱPr)₂(acac)₂

Hydrolysis kinetics, monitored via 4f-4f transition spectroscopy, reveal that precursor A hydrolyzes fastest due to less steric hindrance. Films derived from precursor C exhibit superior homogeneity, attributed to stabilized metal centers by acetylacetonate ligands.

Solid-Phase Synthesis and Sintering

Solid-phase synthesis is employed for complex Bi-Pr oxides, such as praseodymium-doped barium bismuth niobate (BaBi₂Nb₂O₉:Pr³⁺). Stoichiometric mixtures of BaCO₃, Bi₂O₃, Nb₂O₅, and Pr₂O₃ are ball-milled for 24 hours, pressed into pellets, and sintered at 1050°C. Thermal analysis (TG/DTG) identifies three weight-loss stages:

  • Moisture evaporation (<250°C)
  • Bismuth oxide phase transition (250–660°C)
  • BaCO₃ decomposition (650–830°C)

Doping with 0.01–0.1 mol% Pr³⁺ reduces grain size from 2.0 µm (undoped) to 1.4 µm (0.1 mol% Pr³⁺), enhancing dielectric properties.

Sintering Parameters and Microstructural Evolution

Pr³⁺ Concentration (mol%) Sintering Temperature (°C) Grain Size (µm) Relative Density (%)
0 1050 2.0 92.3
0.02 1050 1.8 93.1
0.1 1050 1.4 94.5

Data adapted from demonstrate that higher Pr³⁺ content improves densification but induces transcrystalline cracking at concentrations ≥0.1 mol%.

Electrochemical Co-Reduction

Electrochemical methods offer room-temperature synthesis of Bi-Pr alloys. Praseodymium and bismuth are co-reduced from a 1-ethyl-3-methylimidazolium nitrate ionic liquid containing Pr(NO₃)₃ and Bi(NO₃)₃. Using a gold working electrode at −1.2 V (vs. Ag/AgCl), dense Bi-Pr deposits form via:
$$
\text{Pr}^{3+} + 3e^- \rightarrow \text{Pr}(0) \quad \text{and} \quad \text{Bi}^{3+} + 3e^- \rightarrow \text{Bi}(0)
$$
Cyclic voltammetry confirms simultaneous reduction peaks at −0.85 V (Bi³⁺) and −1.15 V (Pr³⁺), enabling compositional tuning by adjusting potential.

Polymeric Precursor Technique

Boron and praseodymium co-doped bismuth oxide nanoceramics are synthesized using a polymeric precursor route. Bismuth nitrate, praseodymium nitrate, and boric acid are mixed with ethylene glycol and citric acid to form a resin, which is calcined at 600°C. Post-sintering at 800°C converts amorphous powders into hexagonal Bi-Pr-O phases (surface area: 8–12 m²/g).

Phase Evolution During Calcination

Calcination Temperature (°C) Dominant Phase Crystallite Size (nm)
600 β-Bi₂O₃ 25–30
800 Hexagonal Bi-Pr-O 40–50

FTIR spectra confirm Bi-O-Pr linkages at 540 cm⁻¹, while XRD reveals phase purity >95%.

Chemical Reactions Analysis

Bismuth praseodymium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, bromine, and iodine, which react with praseodymium to form praseodymium (III) halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, praseodymium reacts with hydrochloric acid to form praseodymium (III) chloride and hydrogen gas .

Comparison with Similar Compounds

Structural and Phase Stability

  • Bismuth Orthophosphate (BiPO₄): Doping BiPO₄ with >1% Pr³⁺ induces a phase transition from high-temperature monoclinic to low-temperature monoclinic structure, altering luminescence properties . In contrast, doping with europium (Eu³⁺) or terbium (Tb³⁺) in BiPO₄ stabilizes different crystalline phases without phase transitions, suggesting Pr’s unique influence on structural dynamics.
  • Bismuth Ferrite (BiFeO₃) : Pr doping reduces grain size (5–50 nm) and enhances crystallinity compared to undoped BiFeO₃. Neodymium (Nd)-doped BiFeO₃ exhibits similar grain refinement but lower dielectric constants (ε ≈ 120 at 1 kHz) than Pr-doped variants (ε ≈ 150) .

Table 1: Structural Properties of Bismuth-Based Compounds

Compound Dopant Phase Transition Grain Size (nm) Dielectric Constant (1 kHz)
BiPO₄ Pr³⁺ Yes (>1%) 20–50 N/A
BiFeO₃ Pr³⁺ No 5–50 150
BiFeO₃ Nd³⁺ No 10–60 120

Optical and Luminescent Properties

  • Pr-Doped BiPO₄: Exhibits intense red luminescence under f→f excitation at 490 nm, attributed to Pr³⁺ transitions (³H₄ → ³P₁ + ¹I₆). This is 30% brighter than Eu³⁺-doped BiPO₄ due to reduced non-radiative decay .
  • BiFeO₃ with Rare Earths : Pr doping shifts photoelectron emission peaks to 490 nm with higher intensity than Gd- or Nd-doped BiFeO₃, enhancing light-harvesting efficiency in solar cells .

Table 2: Optical Performance of Doped Bismuth Compounds

Compound Dopant Emission Peak (nm) Relative Intensity Application
BiPO₄ Pr³⁺ 610 (red) 100% Luminescent sensors
BiPO₄ Eu³⁺ 615 (red) 70% LEDs
BiFeO₃ Pr³⁺ 490 120%* Dye-sensitized solar cells
BiFeO₃ Gd³⁺ 485 90% Catalysts

*Normalized to undoped BiFeO₃.

Magnetic and Electrical Properties

  • Pr-Co-Zn Ferrites : Substituting Bi³⁺ in Co₀.₅Zn₀.₅Bi₀.₄₋ₓPr₀.₁Fe₁.₅₊ₓO₄ increases saturation magnetization (Ms) from 45 emu/g (x=0) to 60 emu/g (x=0.3) due to altered cation distribution. This outperforms La-doped variants (Ms ≈ 50 emu/g) .
  • Yttrium Iron Garnet (YIG) Films : Pr-substituted YIG shows lower damping coefficients (α ≈ 0.001) than Bi-substituted YIG (α ≈ 0.003), making Pr preferable for low-loss magnetic devices .

Table 3: Magnetic Performance of Ferrites and Garnets

Material Dopant Saturation Magnetization (emu/g) Damping Coefficient (α)
Co₀.₅Zn₀.₅Fe₂O₄ Pr³⁺ 60 N/A
Co₀.₅Zn₀.₅Fe₂O₄ La³⁺ 50 N/A
YIG Pr³⁺ N/A 0.001
YIG Bi³⁺ N/A 0.003

Sustainability and Cost Considerations

  • ZnO Varistors: Bi and Pr are avoided in favor of Cr/Ca/Sb-based systems due to Pr’s high cost (~$130/kg) and Bi’s volatility .
  • Bismuth Ferrites : Despite higher material costs, Pr-doped BiFeO₃ offers 20% higher solar cell efficiency than TiO₂-based alternatives, justifying its use in niche applications .

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